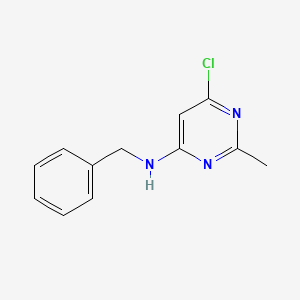

N-benzyl-6-chloro-2-methylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-6-chloro-2-methylpyrimidin-4-amine is an organic compound with the molecular formula C12H12ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 1-position, a chlorine atom at the 6-position, and a methyl group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine typically involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-chloro-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or methanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

Oxidation: Pyrimidine carboxylic acids or aldehydes.

Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

N-benzyl-6-chloro-2-methylpyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: It serves as a probe to study the interactions of pyrimidine derivatives with biological macromolecules.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity towards its targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-4-chloro-6-methylpyrimidin-2-amine

- 2-amino-4-chloro-6-methylpyrimidine

Uniqueness

N-benzyl-6-chloro-2-methylpyrimidin-4-amine is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity

Biological Activity

N-benzyl-6-chloro-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C12H12ClN3 and a molecular weight of approximately 233.7 g/mol. Its structure features a pyrimidine ring substituted with a benzyl group and a chlorine atom at the 6-position, contributing to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClN3 |

| Molecular Weight | 233.7 g/mol |

| Appearance | Solid |

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is known to bind to specific molecular targets, altering their activity and leading to various biological effects:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain pathways .

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains, suggesting potential as an antimicrobial agent .

- Binding Affinity : The presence of the benzyl group enhances lipophilicity, facilitating cell membrane penetration, while the chlorine and methyl groups contribute to binding affinity and specificity towards enzyme targets.

Antimicrobial Properties

This compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound could be a candidate for developing new antimicrobial therapies.

Inhibition of COX Enzymes

Research indicates that this compound selectively inhibits COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for inhibition are reported in the low nanomolar range (1–5 nM), highlighting its potency .

Comparative Studies

Comparative analyses with structurally similar compounds reveal variations in biological activity based on substitution patterns:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzyl-4-chloro-6-methylpyrimidinamine | Chlorine at position 4 | Moderate COX inhibition |

| 5-Benzyl-6-chloro-2-methyl-pyrimidinamine | Chlorine at position 5 | Reduced antibacterial activity |

| Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine | Varies in substituents | Different pharmacological profiles |

These studies emphasize how slight modifications in chemical structure can lead to significant changes in pharmacological properties.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, demonstrating robust activity with MIC values ranging from 5 to 13 µM, indicating its potential as a therapeutic agent in treating bacterial infections .

- Case Study on COX Inhibition : Another investigation focused on the compound's ability to inhibit COX enzymes, revealing that it effectively reduces inflammation without the adverse effects typically associated with traditional NSAIDs. This positions it as a promising candidate for further development in anti-inflammatory therapies .

Q & A

Q. Basic: What synthetic methodologies are commonly employed for the preparation of N-benzyl-6-chloro-2-methylpyrimidin-4-amine?

The synthesis typically involves a multi-step approach starting with functionalized pyrimidine precursors. For example, This compound (Compound 1d) is synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Reacting 6-chloro-2-methylpyrimidin-4-amine with benzyl halides in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Purification via column chromatography or recrystallization to achieve high yields (e.g., 94% yield reported in one protocol) .

Data Table 1: Synthesis Conditions

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| 1 | Benzyl bromide, DMF, LiH, 80°C | 94% | Formation confirmed by HRMS (M+Na⁺: 256.0620) |

Q. Basic: What spectroscopic techniques are used to characterize this compound, and what are the diagnostic peaks?

- IR Spectroscopy : A strong N–H stretch at 3324 cm⁻¹ confirms the presence of the amine group .

- ¹H NMR : Key signals include:

- ¹³C NMR : Peaks at δ 168.57 ppm (C2 pyrimidine) and δ 160.06 ppm (C4 pyrimidine) indicate electronic effects from substituents .

Q. Basic: What are the primary research applications of this compound in academic settings?

- Medicinal Chemistry : Pyrimidine derivatives are explored as antimicrobial agents due to their ability to disrupt bacterial/fungal enzymes (e.g., thymidylate synthase) .

- Structural Biology : Used in crystallographic studies to analyze intermolecular interactions (e.g., C–H⋯π bonds in crystal packing) .

- Chemical Probes : Functionalization of the benzyl or chloro groups enables SAR studies for target modulation .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data between synthesized batches?

- Reproducibility Checks : Ensure reaction conditions (temperature, solvent purity) are consistent. For example, variations in benzyl halide reactivity may alter coupling efficiency .

- Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity if signals overlap.

- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation, resolving ambiguities from solution-state NMR.

Q. Advanced: What computational strategies are employed to predict the biological activity of this compound?

- Molecular Docking : Pyrimidine derivatives are docked into enzyme active sites (e.g., kinase domains) using software like AutoDock. The chloro and methyl groups enhance hydrophobic interactions, while the benzyl group may occupy allosteric pockets .

- DFT Calculations : Predict electron distribution to assess reactivity (e.g., nucleophilic attack at C4 or C6 positions) .

Q. Advanced: How does substituent variation (e.g., benzyl vs. phenyl groups) impact the compound’s biological activity?

- Case Study : Replacing the benzyl group with a 4-methoxyphenyl moiety (as in ) alters hydrogen-bonding capacity and lipophilicity, affecting antimicrobial potency.

- Methodology :

Q. Advanced: What experimental designs are recommended to study the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., IC₅₀ determination).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of target binding.

- Cellular Assays : Use fluorescent probes (e.g., GFP-tagged proteins) to track intracellular localization .

Q. Advanced: How do crystal-packing forces influence the compound’s stability and reactivity?

- Structural Insights : In related pyrimidines, weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice, reducing hygroscopicity and enhancing shelf life .

- Reactivity Implications : Tight packing may limit solvent accessibility, slowing hydrolysis of the chloro group.

Q. Advanced: What are the challenges in scaling up synthesis while maintaining purity?

- Optimization Strategies :

- Analytical QC : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

- Proteomics : Perform pull-down assays with biotinylated analogs to identify binding partners.

- CRISPR Screening : Knock out putative targets (e.g., kinases) and assess resistance phenotypes.

- Metabolic Profiling : Use LC-MS to track changes in metabolite levels (e.g., thymidine depletion in bacteria) .

Properties

IUPAC Name |

N-benzyl-6-chloro-2-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWLCWLYMHHQSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.